molecular formula C12H14N2O B12867716 2-(2-Ethylbenzofuran-3-yl)acetimidamide

2-(2-Ethylbenzofuran-3-yl)acetimidamide

Cat. No.: B12867716
M. Wt: 202.25 g/mol
InChI Key: AVDBMRDXPBRMCJ-UHFFFAOYSA-N
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Description

2-(2-Ethylbenzofuran-3-yl)acetimidamide is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbenzofuran-3-yl)acetimidamide typically involves the formation of the benzofuran ring followed by the introduction of the acetimidamide group. One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and further functionalization leads to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbenzofuran-3-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetimidamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Ethylbenzofuran-3-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethylbenzofuran-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structural features suggest it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbenzofuran: A simpler derivative without the acetimidamide group.

    Benzofuran: The parent compound with a basic benzofuran ring structure.

    2-(2-Ethylbenzofuran-3-yl)acetic acid: A derivative with a carboxylic acid group instead of an acetimidamide group.

Uniqueness

2-(2-Ethylbenzofuran-3-yl)acetimidamide is unique due to the presence of the acetimidamide group, which imparts distinct chemical and biological properties. This group allows for additional functionalization and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-ethyl-1-benzofuran-3-yl)ethanimidamide

InChI

InChI=1S/C12H14N2O/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H3,13,14)

InChI Key

AVDBMRDXPBRMCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CC(=N)N

Origin of Product

United States

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